molecular formula C25H42O5 B13419585 (3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester

(3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester

Cat. No.: B13419585
M. Wt: 427.6 g/mol
InChI Key: DLYVTEULDNMQAR-SNXNNRLESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester is a complex organic compound with significant applications in various scientific fields. This compound is a derivative of cholic acid, a primary bile acid produced in the liver. The presence of multiple hydroxyl groups and the deuterium labeling make it a valuable tool in biochemical and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester typically involves multiple steps, starting from cholic acidThe final step involves the esterification of the carboxylic acid group to form the methyl ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. The purity of the final product is ensured through rigorous purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of keto derivatives, while reduction can yield alcohol derivatives .

Scientific Research Applications

(3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester has several scientific research applications:

Mechanism of Action

The mechanism of action of (3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the deuterium labeling play a crucial role in its biochemical activity. The compound can modulate the activity of enzymes involved in bile acid metabolism and influence the transport of bile acids across cell membranes .

Comparison with Similar Compounds

Similar Compounds

    Cholic Acid: The parent compound from which (3Alpha,5Beta,7Alpha,12Alpha)-3,7,12-Trihydroxycholan-2,2,3,4,4-d5-24-oic Acid Methyl Ester is derived.

    Deoxycholic Acid: Another bile acid with similar structural features but lacking some hydroxyl groups.

    Chenodeoxycholic Acid: A bile acid with hydroxyl groups at different positions.

Uniqueness

The uniqueness of this compound lies in its specific hydroxylation pattern and deuterium labeling, which make it a valuable tool for studying bile acid metabolism and for use in various biochemical assays .

Properties

Molecular Formula

C25H42O5

Molecular Weight

427.6 g/mol

IUPAC Name

methyl (4R)-4-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3,7,12-trihydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate

InChI

InChI=1S/C25H42O5/c1-14(5-8-22(29)30-4)17-6-7-18-23-19(13-21(28)25(17,18)3)24(2)10-9-16(26)11-15(24)12-20(23)27/h14-21,23,26-28H,5-13H2,1-4H3/t14-,15+,16-,17-,18+,19+,20-,21+,23+,24+,25-/m1/s1/i9D2,11D2,16D

InChI Key

DLYVTEULDNMQAR-SNXNNRLESA-N

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3C[C@@H]([C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)OC)C)O)C)([2H])[2H])O

Canonical SMILES

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C

Origin of Product

United States

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